Asaraldehyde (Standard)

Descripción

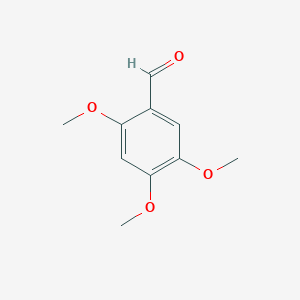

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBQAYHSQIQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022217 | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284 °F at 4 mmHg (Sublimes) (NTP, 1992) | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00113 [mmHg] | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4460-86-0 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaronaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHOXYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU8J2Q00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 to 237 °F (NTP, 1992), 114 °C | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Asaraldehyde: A Technical Overview for Researchers

An In-depth Examination of the Pharmacological Potential of 2,4,5-Trimethoxybenzaldehyde

Introduction

Asaraldehyde (2,4,5-trimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plant species, notably in the rhizomes of Acorus species. Possessing a unique chemical structure, asaraldehyde has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of asaraldehyde's pharmacological effects, focusing on its anticancer, antioxidant, anti-inflammatory, antimicrobial, and osteogenic properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and drug development endeavors.

Core Biological Activities

Asaraldehyde exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. The primary activities are summarized below, with quantitative data presented for comparative analysis.

Anticancer Activity

Asaraldehyde has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of programmed cell death, and the inhibition of the PI3K-AKT signaling pathway, which is crucial for cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Data

| Cell Line | Assay | Metric | Value | Reference |

| A549 (Non-small cell lung cancer) | CCK-8 | IC50 | 86.1 µM | [3] |

| H1299 (Non-small cell lung cancer) | CCK-8 | IC50 | 133.4 µM | [3] |

| HCC827 (Non-small cell lung cancer) | CCK-8 | IC50 | 95.6 µM | [3] |

| H292 (Non-small cell lung cancer) | CCK-8 | IC50 | 127.2 µM | |

| MCF-7 (Breast cancer) | MTT | - | Inhibitory Activity | |

| SW-982 (Synovial sarcoma) | MTT | - | Inhibitory Activity | |

| HeLa (Cervical cancer) | MTT | - | Inhibitory Activity |

Signaling Pathway: Ferroptosis Induction and PI3K-AKT Inhibition

Asaraldehyde's anticancer activity is mediated through a dual mechanism. It induces ferroptosis, characterized by the accumulation of lipid-based reactive oxygen species (ROS) and the depletion of glutathione (GSH). Concurrently, it inhibits the PI3K-AKT signaling pathway by promoting the ubiquitin-mediated degradation of AKT.

Antioxidant Activity

Asaraldehyde and its derivatives have been shown to possess notable antioxidant properties, primarily through free radical scavenging.

Quantitative Antioxidant Data

| Assay | Metric | Compound | Value | Reference |

| DPPH Radical Scavenging | - | Asaraldehyde derivative 15 | Exhibited free radical scavenging property | |

| Nitric Oxide (NO) Scavenging | - | Asaraldehyde derivatives 2, 3, 5, 7, 9, 10, 11, 16, 18 | Significant NO scavenging activity |

Anti-inflammatory Activity

Asaraldehyde demonstrates anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory Data

| Target | Metric | Value | Reference |

| COX-2 | Selectivity | 17-fold selective inhibition over COX-1 | |

| COX-2 | Concentration for selective inhibition | 100 µg/ml |

Signaling Pathway: COX-2 Inhibition

Asaraldehyde's anti-inflammatory action is attributed to its selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Antimicrobial Activity

Asaraldehyde has been reported to have activity against various microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

| Microorganism | Assay | Metric | Value | Reference |

| Clostridium perfringens | Disc Diffusion | - | Active at 1 mg/disc | |

| Clostridium difficile | Disc Diffusion | - | Active at 1 mg/disc | |

| Candida albicans | Microbroth Dilution | MIC | 0.25 mg/mL (for 2,4,6-Trimethoxybenzaldehyde) | |

| Candida albicans | Microbroth Dilution | MFC | 0.5 mg/mL (for 2,4,6-Trimethoxybenzaldehyde) |

Enhancement of Osteogenic Differentiation

A noteworthy biological activity of asaraldehyde is its ability to enhance the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs). This effect is mediated through the activation of the ERK/p38 MAPK signaling pathway.

Signaling Pathway: ERK/p38 MAPK Activation in Osteogenesis

Asaraldehyde promotes the phosphorylation of ERK and p38 MAPK, which in turn upregulates the expression of key osteoblast-specific markers, leading to enhanced bone formation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxicity of asaraldehyde against cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of asaraldehyde and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of asaraldehyde.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

-

Sample Preparation: Prepare different concentrations of asaraldehyde in methanol.

-

Reaction Mixture: Add 1 mL of the asaraldehyde solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of asaraldehyde on the COX-2 enzyme.

Principle: The activity of the COX-2 enzyme is measured by quantifying the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid. The inhibitory effect of asaraldehyde is determined by the reduction in PGE2 production.

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate purified human recombinant COX-2 enzyme with different concentrations of asaraldehyde or a known COX-2 inhibitor (e.g., celecoxib) in a reaction buffer containing heme and a reducing agent for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of asaraldehyde and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of asaraldehyde.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of asaraldehyde in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without asaraldehyde) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of asaraldehyde at which no visible growth is observed.

-

MFC/MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MFC/MBC is the lowest concentration that results in no growth on the agar plates after incubation.

Conclusion

Asaraldehyde is a promising natural compound with a remarkable range of biological activities, including potent anticancer, antioxidant, anti-inflammatory, antimicrobial, and osteogenic differentiation-enhancing effects. The elucidation of its mechanisms of action, particularly the induction of ferroptosis and inhibition of the PI3K-AKT pathway in cancer, and the activation of the ERK/p38 MAPK pathway in osteogenesis, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols provided herein are intended to facilitate continued research into the pharmacological potential of this multifaceted molecule. Further in-vivo studies and clinical trials are warranted to fully explore the therapeutic applications of asaraldehyde in human health and disease.

References

- 1. The relationship between MAPK signaling pathways and osteogenic differentiation of periodontal ligament stem cells: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Asaraldehyde (2,4,5-Trimethoxybenzaldehyde): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of asaraldehyde, also known as 2,4,5-trimethoxybenzaldehyde. The information is compiled from various scientific databases and publications to serve as a detailed resource for professionals in research and drug development.

Chemical Identity and Physical Properties

Asaraldehyde is a naturally occurring benzaldehyde derivative found in various plants. It presents as a beige or off-white crystalline powder.

Table 1: Physical and Chemical Properties of Asaraldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| CAS Number | 4460-86-0 | |

| Appearance | Beige powder, Off-white crystal | |

| Melting Point | 109 - 115 °C (228 - 239 °F) | |

| Boiling Point | 334.7 ± 37.0 °C at 760 mmHg | |

| ~140 °C (sublimes at 4 mmHg) | ||

| Density | 1.1 - 1.133 g/cm³ | |

| Flash Point | 149 °C | |

| Vapor Pressure | 0.00113 mmHg | |

| Refractive Index | 1.524 | |

| UV max (λmax) | 236, 275, 342 nm |

Table 2: Solubility of Asaraldehyde

| Solvent | Solubility | Temperature | Source(s) |

| Water | < 1 mg/mL (Slightly soluble) | 22.2 °C (72 °F) | |

| DMSO | 30 mg/mL | Room Temperature | |

| DMF | 25 mg/mL | Room Temperature | |

| Ethanol | 10 mg/mL | Room Temperature | |

| Ethyl Ether | Soluble | Not Specified | |

| Chloroform | Soluble | Not Specified | |

| Ligroin | Soluble | Not Specified |

Chemical and Spectral Properties

Chemical Stability and Reactivity

Asaraldehyde is generally stable under normal laboratory conditions. However, it is sensitive to light and may form explosive peroxides upon prolonged exposure to air. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon monoxide and carbon dioxide.

Spectral Data

Infrared (IR) Spectroscopy: The FT-IR spectrum of asaraldehyde has been experimentally recorded. Key absorptions are characteristic of its functional groups. The strong carbonyl (C=O) stretching vibration for an aromatic aldehyde is typically observed around 1705 cm⁻¹. Aldehydic C-H stretching absorptions are expected between 2700-2760 and 2800-2860 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton typically appears as a singlet in the highly deshielded region of the spectrum. Protons on the aromatic ring and the methoxy groups will have characteristic shifts and coupling patterns.

-

¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the 190-215 ppm range. Signals for the aromatic and methoxy carbons are also observed.

Mass Spectrometry (MS): The mass spectrum of asaraldehyde shows a molecular ion peak corresponding to its molecular weight (196.20 g/mol ). Common fragmentation patterns can be observed, providing structural information.

Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid compound like asaraldehyde.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Sample Preparation: Ensure the asaraldehyde sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.

-

Preparation: Place approximately 25 mg of asaraldehyde into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO) in small portions.

-

Mixing: After each addition, shake the tube vigorously, ensuring the temperature remains constant (room temperature).

-

Observation: If the compound dissolves completely, it is recorded as "soluble" in that solvent. If not, it is "insoluble" or "slightly soluble." For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic properties.

Infrared Spectrum Acquisition (KBr Pellet Method)

This technique is used to obtain the IR spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.

-

Sample Preparation: Grind approximately 1 mg of dry asaraldehyde with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Place the powdered mixture into a pellet-forming die. Apply high pressure (e.g., 8 tons) using a hydraulic press to form a thin, transparent, or translucent disc.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Obtain a background spectrum of the empty spectrometer. Then, acquire the IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

Biological Activity and Signaling Pathways

Asaraldehyde has demonstrated notable biological activities, making it a compound of interest in drug discovery.

COX-2 Inhibition

Asaraldehyde is a natural inhibitor of cyclooxygenase-2 (COX-2), exhibiting a 17-fold selectivity over COX-1. This selective inhibition is a valuable property for the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Role in Osteogenic Differentiation

Asaraldehyde enhances the osteogenic differentiation of human periodontal ligament stem cells. This effect is mediated through the activation of the ERK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

References

The Botanical Treasury of Asaraldehyde: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asaraldehyde (2,4,5-trimethoxybenzaldehyde) is a naturally occurring phenylpropanoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of asaraldehyde and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Natural Sources of Asaraldehyde

Asaraldehyde is predominantly found in plants belonging to the Acoraceae and Aristolochiaceae families, with notable concentrations in the rhizomes of Acorus and Asarum species. It has also been identified as a minor constituent in the essential oil of wild carrot (Daucus carota).

Primary Botanical Sources

-

Acorus Species: The rhizomes of Acorus tatarinowii and Acorus gramineus are considered the most significant natural sources of asaraldehyde.[1][2][3] These plants have a long history of use in traditional Chinese medicine for various ailments.[1]

-

Asarum Species: Various species of Asarum, commonly known as wild ginger, also contain asaraldehyde, although often in lower concentrations compared to the more abundant asarones.

-

Daucus carota (Wild Carrot): The essential oil obtained from the seeds of wild carrot has been reported to contain asaraldehyde. However, the chemical composition of carrot seed oil is highly variable, with asaraldehyde typically being a minor component.[4]

Quantitative Analysis of Asaraldehyde in Natural Sources

The concentration of asaraldehyde in plant materials can vary significantly depending on the species, geographical origin, and harvesting time. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for the quantification of asaraldehyde in plant extracts and essential oils.

| Plant Source | Plant Part | Asaraldehyde Content | Analytical Method | Reference |

| Acorus tatarinowii | Rhizome | Identified as a major constituent | HPLC/ESI-QTOF-MS/MS | |

| Acorus gramineus | Rhizome | Active component | N/A (Qualitative) | |

| Daucus carota ssp. carota | Flower Essential Oil | 15.1% (as β-asarone, structural isomer) | GC-MS | |

| Daucus carota | Essential Oil | Variable, often minor | GC-MS |

Note: Quantitative data for asaraldehyde is often reported in the context of the overall essential oil composition, where it may be a minor component. The data presented for Daucus carota ssp. carota refers to β-asarone, a structurally related compound, highlighting the frequent co-occurrence and analytical challenges.

Isolation of Asaraldehyde: Experimental Protocols

The isolation of asaraldehyde from its natural sources typically involves a multi-step process encompassing extraction and chromatographic purification.

Extraction of Crude Material

The initial step involves the extraction of asaraldehyde from the plant matrix. The choice of extraction method depends on the starting material and the desired scale of isolation.

This method is suitable for obtaining a crude extract containing a broad range of phytochemicals, including asaraldehyde.

Materials:

-

Dried and powdered rhizomes of Acorus tatarinowii or Acorus gramineus.

-

Methanol or ethanol (analytical grade).

-

Rotary evaporator.

-

Filter paper.

Protocol:

-

Macerate the powdered rhizomes in methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

This method is employed to isolate the volatile components, including asaraldehyde, from plant material.

Materials:

-

Dried seeds of Daucus carota.

-

Clevenger-type apparatus.

-

Heating mantle.

-

Anhydrous sodium sulfate.

Protocol:

-

Place the crushed carrot seeds in the distillation flask of the Clevenger apparatus and add distilled water.

-

Heat the flask to boiling. The steam will carry the volatile essential oil components.

-

The steam and oil vapor will condense in the condenser and be collected in the separator.

-

Separate the essential oil layer from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate.

Chromatographic Purification

Silica gel column chromatography is a widely used technique for the purification of asaraldehyde from the crude extract or essential oil.

Materials:

-

Silica gel (60-120 mesh) for column chromatography.

-

Glass column.

-

Solvents: n-hexane, ethyl acetate (analytical grade).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

UV lamp for visualization.

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions.

-

TLC Monitoring: Monitor the collected fractions using TLC with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2). Spot the fractions on a TLC plate and visualize under a UV lamp. Asaraldehyde will appear as a UV-active spot.

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to asaraldehyde and concentrate them using a rotary evaporator to obtain the purified compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the isolation and analysis of asaraldehyde.

References

- 1. Qualitative and quantitative analysis of the major constituents in Acorus tatarinowii Schott by HPLC/ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Candida properties of asaronaldehyde of Acorus gramineus rhizome and three structural isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Candida properties of asaronaldehyde of Acorus gramineus rhizome and three structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential oil of Daucus carota (L.) ssp. carota (Apiaceae) flower: chemical composition, antimicrobial potential, and insecticidal activity on Sitophilus oryzae (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Asaraldehyde synthesis pathways and starting materials

An In-depth Technical Guide to Asaraldehyde Synthesis: Pathways and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asaraldehyde (2,4,5-trimethoxybenzaldehyde) is a naturally occurring phenylpropanoid found in various plant species, notably from the Acorus and Daucus genera. It serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, attributed to its diverse biological activities, including acting as a selective COX-2 inhibitor. This technical guide provides a comprehensive overview of the primary synthetic pathways for asaraldehyde, detailing the starting materials, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key transformations are visualized using process diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

The synthesis of asaraldehyde is of significant interest due to its utility as a precursor for more complex molecules. The key structural feature is a benzene ring substituted with three methoxy groups and one aldehyde group at the 2, 4, 5, and 1 positions, respectively. Synthetic strategies primarily focus on two main approaches: the direct oxidation of a naturally available precursor, β-asarone, or the formylation of a substituted benzene ring, 1,2,4-trimethoxybenzene. This guide will explore these pathways in detail.

Synthesis via Oxidation of β-Asarone

The most direct route to asaraldehyde begins with β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene), the primary constituent of calamus oil, which is extracted from the rhizomes of Acorus calamus. This pathway involves the oxidative cleavage of the propenyl side chain.

Ozonolysis

Ozonolysis is a highly efficient, high-yield method suitable for industrial-scale production. It involves bubbling ozone through a solution of the starting material to cleave the double bond, followed by a reductive workup to yield the aldehyde.

Experimental Protocol (Ozonolysis):

-

Dissolve 5.0 g (24 mmol) of purified calamus oil (containing β-asarone) in 5 mL of ethanol in a two-neck Schlenk flask equipped with a magnetic stirrer.

-

Bubble a stream of O₃/O₂ through the solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically within 10 minutes), add 5 mL of ethyl acetate to the reaction mixture.

-

Perform a workup by washing the mixture three times with 2.5 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product.

Osmium Tetroxide/Sodium Periodate Oxidation

This one-step method provides a high yield of asaraldehyde from β-asarone using a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant like sodium metaperiodate. The osmium tetroxide forms a cyclic osmate ester with the alkene, which is then cleaved by the periodate, regenerating the OsO₄ for the next cycle.

Experimental Protocol (Generalised OsO₄/NaIO₄ Cleavage):

-

To a solution of β-asarone (1 equivalent) in a suitable solvent mixture (e.g., tetrahydrofuran/water), add sodium metaperiodate (approx. 2.1 equivalents).

-

Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate, and concentrate under vacuum.

-

Purify the crude product via column chromatography.

Other Oxidation Methods

Other reagents like potassium permanganate or potassium dichromate can also effect this transformation, though often with lower yields due to over-oxidation to the corresponding carboxylic acid.

Experimental Protocol (Dichromate Oxidation):

-

To a 100 mL three-neck round bottom flask, add 1.0 g (4.8 mmol) of calamus oil, 10 mL of THF, and catalytic amounts of trichloroacetic acid (TCA) and Tween 80.

-

Reflux the mixture.

-

Add a solution of 1.41 g (4.8 mmol) of K₂Cr₂O₇ in 5% H₂SO₄ dropwise.

-

After the reaction is complete (monitored by TLC), add 5 mL of water and extract the product three times with 5 mL of dichloromethane (DCM).

-

Dry the combined organic layers with anhydrous Na₂SO₄ and evaporate the solvent.

-

Purify the resulting solid via column chromatography.

Quantitative Data for Oxidation Pathways

| Starting Material | Method | Reagents | Yield | Reference |

| β-Asarone | Ozonolysis | O₃, Ethanol | 92% | |

| β-Asarone | Periodate Cleavage | OsO₄ (cat.), NaIO₄ | High Yield | |

| β-Asarone | Dichromate Oxidation | K₂Cr₂O₇, H₂SO₄, THF | 70% | |

| β-Asarone | Permanganate Oxidation | KMnO₄, NaHCO₃ | ~25% |

Synthesis via Formylation of 1,2,4-Trimethoxybenzene

An alternative and widely used approach is the electrophilic formylation of 1,2,4-trimethoxybenzene. The three methoxy groups are strongly activating, electron-donating groups, making the aromatic ring highly susceptible to electrophilic substitution. The formyl group (-CHO) is introduced regioselectively at the 5-position, which is para to one methoxy group and ortho to another, yielding the desired 2,4,5-trimethoxybenzaldehyde product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an efficient and mild method for formylating electron-rich aromatic compounds. The reaction uses a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).

Experimental Protocol (Vilsmeier-Haack Reaction):

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 120 g of 1,2,3-trimethoxybenzene and 120 g of N,N-dimethylformamide (DMF).

-

Cool the mixture and slowly add 240 g of phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 10 hours.

-

Cool the reaction mixture and pour it into 500 g of crushed ice/water to hydrolyze the intermediate.

-

Extract the aqueous mixture three times with 300 mL of ethyl acetate.

-

Combine the organic layers and recover the ethyl acetate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain asaraldehyde as white crystals.

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an activated aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A common and safer modification (the Adams modification) uses zinc cyanide (Zn(CN)₂) in place of HCN. The reaction of 1,2,4-trimethoxybenzene would proceed as follows, though it is noted that the Gattermann-Koch variant (using CO/HCl) is not suitable for phenol ethers.

Experimental Protocol (Generalised Gattermann Reaction):

-

To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 equivalents) in an inert solvent (e.g., dry benzene or carbon disulfide) at 0°C, add 1,2,4-trimethoxybenzene (1 equivalent).

-

Bubble dry hydrogen chloride gas through the mixture, followed by the slow addition of hydrogen cyanide (or portion-wise addition of zinc cyanide).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and water to hydrolyze the aldimine intermediate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous sulfate.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the source of the formyl carbon. It is typically used for the ortho-formylation of phenols but can be applied to other highly activated aromatic rings. The reaction is driven by heat in a medium like glycerol and boric acid.

Experimental Protocol (Generalised Duff Reaction):

-

Prepare a medium of glyceroboric acid by heating a mixture of glycerol and boric acid.

-

Add 1,2,4-trimethoxybenzene (1 equivalent) and hexamethylenetetramine (1-1.5 equivalents) to the hot glyceroboric acid.

-

Heat the mixture to approximately 150-160°C for several hours.

-

Cool the reaction mixture and hydrolyze the intermediate by adding dilute sulfuric acid.

-

Isolate the product, typically by steam distillation, followed by extraction and purification.

Quantitative Data for Formylation Pathways

| Starting Material | Method | Reagents | Yield | Reference |

| 1,2,3-Trimethoxybenzene | Vilsmeier-Haack | DMF, POCl₃ | 72% | |

| p-Cresyl methyl ether | Gattermann Reaction | HCN, HCl, AlCl₃ | 80% | |

| Phenols (general) | Duff Reaction | Hexamethylenetetramine | 15-20% |

Visualization of Synthesis Pathways and Mechanisms

Diagrams generated using Graphviz DOT language illustrate the core transformations and the mechanism of the Vilsmeier-Haack reaction.

Synthesis Pathways Overview

Caption: Overview of major synthetic routes to asaraldehyde.

Experimental Workflow for Oxidation of β-Asarone

Caption: General experimental workflow for asaraldehyde synthesis via oxidation.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

The synthesis of asaraldehyde can be achieved through several viable pathways, each with distinct advantages regarding yield, safety, and scalability. The oxidation of readily available β-asarone from natural sources, particularly via ozonolysis, offers a direct and high-yielding route suitable for large-scale production. For laboratory-scale synthesis and derivatization studies, the formylation of 1,2,4-trimethoxybenzene via the Vilsmeier-Haack reaction presents a reliable and efficient alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including precursor availability, required purity, and scale of operation. This guide provides the foundational data and methodologies to assist professionals in making an informed decision for their synthetic needs.

An In-depth Technical Guide to 2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0), a naturally occurring compound with significant therapeutic potential. This document details its chemical and physical properties, spectral data, and key biological activities, including its roles as a selective cyclooxygenase-2 (COX-2) inhibitor and an anti-adipogenic agent. Furthermore, this guide outlines its utility as a versatile precursor in the synthesis of bioactive molecules such as stilbene derivatives and potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Detailed experimental protocols for its synthesis and for assessing its biological activities are provided, alongside graphical representations of key signaling pathways and synthetic workflows to facilitate a deeper understanding of its mechanisms and applications in drug discovery and development.

Chemical and Physical Properties

2,4,5-Trimethoxybenzaldehyde, also known as Asaraldehyde, is a white to light beige fine crystalline powder.[1] It is found in various plants and has been identified as a bitter principle.[1] The compound is sensitive to air and light and is insoluble in water.[1]

Table 1: Physicochemical Properties of 2,4,5-Trimethoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 4460-86-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 112-114 °C | |

| Boiling Point | 140 °C at 4 mmHg | |

| Density | 1.133 g/cm³ | |

| Appearance | White to light beige fine crystalline powder | |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data of 2,4,5-Trimethoxybenzaldehyde

| Spectrum Type | Data Available | Reference(s) |

| ¹H NMR | Yes | |

| ¹³C NMR | Yes | |

| Mass Spectrometry | Yes | |

| Infrared (IR) Spectroscopy | Yes |

Synthesis

A common and efficient method for the synthesis of 2,4,5-Trimethoxybenzaldehyde is through the ozonolysis of α-asarone, which can be readily isolated from calamus oil.

Experimental Protocol: Synthesis from Calamus Oil

Materials:

-

Calamus oil (containing α-asarone)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ozone generator

-

Two-neck Schlenk flask

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve 5 g (approximately 24 mmol) of calamus oil in 5 mL of ethanol in a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.

-

Bubble ozone (O₃/O₂) through the solution at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion of the reaction, add 5 mL of EtOAc to the mixture.

-

Perform a work-up by washing the mixture three times with 2.5 mL of deionized water.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield 2,4,5-Trimethoxybenzaldehyde as a pale brown solid (yield: ~92%).

Biological Activities and Uses

2,4,5-Trimethoxybenzaldehyde exhibits a range of biological activities, making it a compound of interest for drug development. Its primary reported activities are as a selective COX-2 inhibitor and an anti-adipogenic agent. It also serves as a key building block for the synthesis of other bioactive molecules.

Selective COX-2 Inhibition

2,4,5-Trimethoxybenzaldehyde has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Its selectivity for COX-2 over COX-1 suggests a potentially favorable side-effect profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor solution

-

Arachidonic Acid (substrate)

-

2,4,5-Trimethoxybenzaldehyde (test inhibitor)

-

Celecoxib (positive control inhibitor)

-

DMSO (solvent)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of 2,4,5-Trimethoxybenzaldehyde and Celecoxib in DMSO. Create a dilution series for IC₅₀ determination.

-

To the wells of a 96-well plate, add 10 µL of the diluted test inhibitor or control inhibitor. For the enzyme control well, add 10 µL of COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor solution.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of the diluted COX-2 enzyme solution to all wells except for the background control.

-

Incubate the plate at 25°C for 5-10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Anti-Adipogenic Activity

2,4,5-Trimethoxybenzaldehyde has been shown to suppress the differentiation of preadipocytes into adipocytes, suggesting its potential as an anti-obesity agent. This effect is mediated through the regulation of key signaling pathways involved in adipogenesis.

Studies have shown that 2,4,5-Trimethoxybenzaldehyde suppresses adipogenesis by modulating the phosphorylation of extracellular signal-regulated kinase 1 (ERK1). It downregulates the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPα, C/EBPβ, and C/EBPδ) and peroxisome proliferator-activated receptor-gamma (PPARγ). This leads to a decrease in the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), as well as the lipid droplet-coating protein perilipin A.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin)

-

2,4,5-Trimethoxybenzaldehyde

-

Oil Red O staining solution

-

Phosphate-Buffered Saline (PBS)

-

Formalin

Procedure:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and penicillin-streptomycin.

-

Induce differentiation by incubating confluent cells with differentiation medium for 2 days.

-

From day 3, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

-

Treat the cells with various concentrations of 2,4,5-Trimethoxybenzaldehyde (e.g., 0.5 mM) during the differentiation process.

-

After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells with water and visualize the lipid droplets under a microscope.

-

Quantify the stained lipid by eluting the dye with isopropanol and measuring the absorbance at 510 nm.

Precursor for Organic Synthesis

2,4,5-Trimethoxybenzaldehyde is a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Stilbene derivatives are known for their diverse biological activities, including anticancer properties. 2,4,5-Trimethoxybenzaldehyde can be used to synthesize these compounds through reactions like the Wittig reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

Materials:

-

Benzyltriphenylphosphonium halide

-

Strong base (e.g., n-butyllithium)

-

2,4,5-Trimethoxybenzaldehyde

-

Anhydrous solvent (e.g., THF)

-

Silica gel for column chromatography

Procedure:

-

Prepare the phosphorus ylide by deprotonating a benzyltriphenylphosphonium halide with a strong base in an anhydrous solvent under an inert atmosphere.

-

To the resulting ylide solution, add a solution of 2,4,5-Trimethoxybenzaldehyde in the same solvent.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Diarylpyrimidine (DAPY) derivatives are a class of potent NNRTIs used in the treatment of HIV-1 infection. The general synthetic strategies for DAPYs can be adapted to use trimethoxy-substituted precursors like 2,4,5-Trimethoxybenzaldehyde to generate novel analogs.

Conclusion

2,4,5-Trimethoxybenzaldehyde is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its well-defined chemical properties, accessible synthesis, and promising biological activities as a selective COX-2 inhibitor and an anti-adipogenic agent make it a valuable subject for further research. Moreover, its utility as a synthetic precursor opens avenues for the creation of novel therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore and harness the full potential of this intriguing molecule.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzaldehyde (2,4,5-TMBA) is a naturally occurring benzaldehyde derivative found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of 2,4,5-TMBA, with a focus on its anti-adipogenic, anti-fungal, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

Current research indicates that 2,4,5-TMBA exerts its biological effects through multiple mechanisms, primarily targeting processes involved in adipogenesis, fungal growth, and inflammation.

Anti-Adipogenic Effects

2,4,5-TMBA has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity is primarily mediated through the modulation of the Extracellular Signal-Regulated Kinase 1 (ERK1) signaling pathway.

The anti-adipogenic action of 2,4,5-TMBA involves the suppression of ERK1 phosphorylation during the initial stages of adipocyte differentiation.[1] This is critical as the temporal regulation of ERK1 activity is crucial for the progression of adipogenesis. By inhibiting early-stage ERK1 phosphorylation, 2,4,5-TMBA disrupts the downstream signaling cascade required for the expression of key adipogenic transcription factors.

Specifically, 2,4,5-TMBA treatment leads to the downregulation of CCAAT/enhancer-binding proteins (C/EBPα, C/EBPβ, and C/EBPδ) and the master regulator of adipogenesis, peroxisome proliferator-activated receptor gamma (PPARγ).[1] The reduced expression of these transcription factors subsequently leads to decreased expression of their target genes, which are essential for the mature adipocyte phenotype. These include genes encoding for fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and the lipid droplet-associated protein, perilipin A.[1]

Anti-Adipogenic Signaling Pathway of 2,4,5-TMBA.

Anti-Fungal Activity

2,4,5-TMBA exhibits significant anti-fungal activity, particularly against the opportunistic human pathogen Candida albicans. Its mechanism of action in fungi appears to be multifactorial, involving the inhibition of growth, biofilm formation, and a key biosynthetic pathway.

A primary molecular mechanism underlying the anti-fungal effect of 2,4,5-TMBA is the inhibition of ergosterol biosynthesis.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting ergosterol synthesis, 2,4,5-TMBA disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is a common target for many clinically used antifungal drugs.

Anti-Fungal Mechanism of 2,4,5-TMBA via Ergosterol Biosynthesis Inhibition.

In addition to its direct fungicidal effects, 2,4,5-TMBA also inhibits the formation of Candida albicans biofilms.[3] Biofilms are structured communities of microbial cells embedded in a self-produced extracellular matrix, which provides protection from host immune responses and antifungal agents. 2,4,5-TMBA has been shown to reduce the adhesion of C. albicans to surfaces, a critical initial step in biofilm formation.

Anti-Inflammatory Activity

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 2,4,5-Trimethoxybenzaldehyde.

| Anti-Adipogenic Activity | Concentration | Effect | Cell Line |

| Inhibition of Adipogenesis | 0.5 mM | 67.93% decrease in lipid accumulation (days 0-2) | 3T3-L1 |

| Anti-Fungal Activity | Value | Organism |

| Minimum Inhibitory Concentration (MIC) | 1 mg/mL | Candida albicans |

| Minimum Fungicidal Concentration (MFC) | 8 mg/mL | Candida albicans |

| Inhibition of Adhesion | 1 mg/mL | 46% reduction |

| Inhibition of Biofilm Formation | 1 mg/mL | 45% inhibition |

| Inhibition of Ergosterol Biosynthesis | MIC (1 mg/mL) | 92% decrease in total cellular ergosterol |

Experimental Protocols

3T3-L1 Adipocyte Differentiation Assay

This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Experimental Workflow for 3T3-L1 Adipocyte Differentiation.

Detailed Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Differentiation: Two days after reaching confluency (Day 0), the culture medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds, such as 2,4,5-TMBA, are added at this stage.

-

Maintenance: After 48 hours (Day 2), the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maturation: From day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

-

Analysis: Adipogenesis is assessed by staining for lipid droplets with Oil Red O and by analyzing the expression of adipogenic marker proteins via Western blotting.

Western Blot for Phosphorylated ERK1 (p-ERK1)

This protocol describes the detection of the phosphorylated, active form of ERK1 in cell lysates.

Detailed Methodology:

-

Cell Lysis: After treatment with 2,4,5-TMBA for the desired time, 3T3-L1 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal loading.

Candida albicans Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that kills the microorganism.

Detailed Methodology:

-

Preparation of Inoculum: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.

-

Serial Dilution: 2,4,5-TMBA is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the Candida albicans suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of 2,4,5-TMBA at which there is no visible growth of the yeast.

-

MFC Determination: Aliquots from the wells showing no growth are plated on Sabouraud Dextrose Agar plates. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the agar plate.

Conclusion

2,4,5-Trimethoxybenzaldehyde is a promising natural compound with a multifaceted mechanism of action. Its ability to inhibit adipogenesis through the modulation of the ERK1 signaling pathway suggests its potential as a therapeutic agent for obesity and related metabolic disorders. Furthermore, its anti-fungal properties, particularly the inhibition of ergosterol biosynthesis and biofilm formation in Candida albicans, highlight its potential for the development of new antifungal therapies. The selective inhibition of COX-2 underscores its anti-inflammatory potential. Further research is warranted to fully elucidate the therapeutic applications of 2,4,5-TMBA and to explore its efficacy and safety in preclinical and clinical studies.

References

Asaraldehyde: An In-depth Technical Guide to its In Vitro COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asaraldehyde (2,4,5-trimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including the seeds of Daucus carota (carrot). Emerging in vitro research has identified asaraldehyde as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways. This technical guide provides a comprehensive overview of the in vitro studies on asaraldehyde's COX-2 inhibitory activity, its effects on associated signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

In vitro studies have demonstrated that asaraldehyde exhibits preferential inhibition of the COX-2 enzyme over COX-1. At a concentration of 100 µg/mL, asaraldehyde was found to inhibit COX-2 activity by 52.69%, while only inhibiting COX-1 by 3.32%[1]. This demonstrates a significant selective inhibitory effect on the enzyme responsible for mediating inflammatory responses.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on asaraldehyde's COX-2 inhibitory activity.

| Compound | Concentration (µg/mL) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Asaraldehyde | 100 | 3.32 | 52.69 | 17.68 (calculated from % inhibition) | [1] |

Signaling Pathway Involvement

Research suggests that asaraldehyde's anti-inflammatory effects may extend to the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes, including COX-2. Studies on 3T3-L1 adipocytes have shown that asaraldehyde can down-regulate the protein levels of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MAP kinase kinase (MEK) and extracellular signal-regulated kinase (ERK)[2]. The MAPK pathway is a critical regulator of cellular processes, including inflammation. By inhibiting this pathway, asaraldehyde may suppress the upstream signaling that leads to the induction of COX-2 expression.

Another crucial signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While direct in vitro studies on asaraldehyde's effect on the NF-κB pathway are not extensively available, the inhibition of upstream pathways like MAPK often leads to the downstream inhibition of NF-κB activation.

Signaling Pathway Diagram

Caption: Asaraldehyde's proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the COX-2 inhibitory activity of asaraldehyde.

In Vitro COX-1 and COX-2 Enzyme Inhibitory Assay

This protocol is a generalized procedure based on commonly used methods for determining COX enzyme inhibition.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Asaraldehyde (test compound)

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

DMSO (solvent for compounds)

-

96-well microplate

-

Microplate reader

-

Prostaglandin E2 (PGE2) EIA Kit

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of asaraldehyde in DMSO.

-

Prepare working solutions of asaraldehyde and positive controls by diluting the stock solutions in Reaction Buffer to the desired concentrations.

-

Prepare enzyme solutions of COX-1 and COX-2 in Reaction Buffer.

-